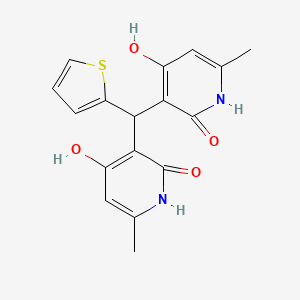

![molecular formula C8H9Cl2NOS B3012266 N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide CAS No. 2445791-05-7](/img/structure/B3012266.png)

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, including acylation, silylation, and reactions with different amines and silanes. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves the reaction with chlorotrimethylsilane and subsequent transsilylation . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives includes N-chloroacetylation and N-alkylation steps . These methods could potentially be adapted for the synthesis of "N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines . Additionally, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give different heterocyclic compounds . These reactions demonstrate the versatility of acetamide derivatives in forming new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the steric influence of a methyl group on the characteristic frequencies of the amide group was studied in N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . Understanding these properties is essential for the practical application of these compounds in various fields, including pharmaceuticals.

Scientific Research Applications

Different Spatial Orientations of Amide Derivatives on Anion Coordination

- The study by Kalita and Baruah (2010) explores the geometric structures and self-assembly properties of various amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which have implications for molecular engineering and design (Kalita & Baruah, 2010).

Synthesis and Antimicrobial Activity of Carbazole Derivatives

- A research by Kaplancıklı et al. (2012) investigates the antimicrobial properties of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, indicating potential applications in developing new antimicrobial agents (Kaplancıklı et al., 2012).

Synthesis and Anticancer Potential of Acetamide Derivatives

- Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer applications, demonstrating the role of such compounds in cancer research (Sharma et al., 2018).

Comparative Metabolism of Chloroacetamide Herbicides

- Research by Coleman et al. (2000) discusses the metabolism of various chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biochemical pathways and environmental impact of such compounds (Coleman et al., 2000).

Chemoselective Acetylation of Aminophenol

- Magadum and Yadav (2018) studied the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the importance of such reactions in pharmaceutical synthesis (Magadum & Yadav, 2018).

Antimicrobial and Analgesic Activities of Acetamide Derivatives

- Research by Rani et al. (2014) and Alagarsamy et al. (2015) explores the synthesis and biological activities of various acetamide derivatives, including their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014), (Alagarsamy et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NOS/c1-5(12)11-3-2-6-4-7(9)13-8(6)10/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFRIYXAURQHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(SC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

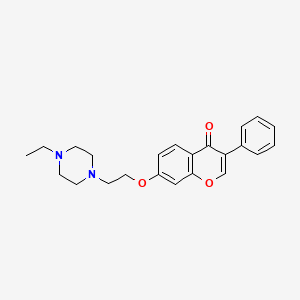

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

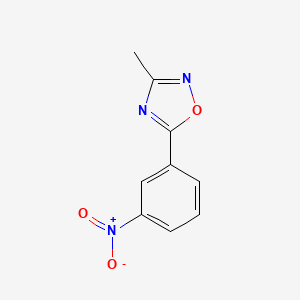

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)

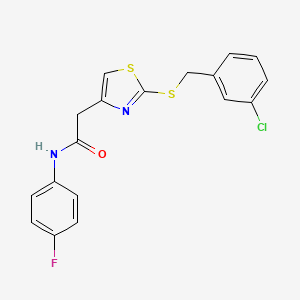

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)